molecular formula C16H16N2O3S B2596397 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide CAS No. 438615-50-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2596397
CAS No.: 438615-50-0
M. Wt: 316.38
InChI Key: RRVGVCCKBNFDDO-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a thiophene core substituted with cyano and methyl groups at the 3-, 4-, and 5-positions. The 3,5-dimethoxybenzamide moiety is a critical pharmacophore observed in agrochemicals and pharmaceuticals due to its electron-donating properties and metabolic stability.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(14(9)8-17)18-15(19)11-5-12(20-3)7-13(6-11)21-4/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVGVCCKBNFDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.

    Coupling Reaction: The thiophene derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its electronic properties due to the presence of the thiophene ring.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
  • Investigated for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and dimethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s thiophene core distinguishes it from indeno-thiazole or pyridine-based analogs. Key structural comparisons include:

Compound Name Core Structure Substituents on Core 3,5-Dimethoxybenzamide Molecular Weight (g/mol) Notable Bioactivity
Target Compound Thiophene 3-CN; 4,5-dimethyl Yes ~371.4 (estimated) Not reported
N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) Indeno-thiazole 6-Cl Yes ~414.9 Antiviral (SARS-CoV-2 focus)
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) Thieno-pyridine 4-Cl-Ph; 4,6-distyryl No ~544.1 Insecticidal (vs. cowpea aphid)
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Isoxazole 2,6-dimethoxybenzamide No (2,6-substituted) ~364.4 Herbicidal

Key Observations :

  • Core Heterocycle: Thiophene and thieno-pyridine derivatives (e.g., compound 3) exhibit insecticidal activity, suggesting the target compound’s thiophene core may confer similar bioactivity .
  • Substituent Positioning : The 3,5-dimethoxy configuration enhances π-stacking and solubility compared to 2,6-substituted analogs like isoxaben, which may alter target binding .
  • Functional Groups: The cyano group in the target compound is absent in indeno-thiazole derivatives (e.g., 7e) but present in pyridine-based compound 3, where it likely enhances electrophilic interactions .

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to chloro-substituted analogs (e.g., 7e).
  • logP : The target compound’s logP is estimated at ~3.1 (calculated via fragment-based methods), lower than styryl-substituted compound 3 (logP ~5.2), indicating better membrane permeability .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with cyano and dimethyl groups, alongside a benzamide moiety with dimethoxy substitutions. Its molecular formula is C13H13N3O2SC_{13}H_{13}N_3O_2S with a molecular weight of approximately 275.33 g/mol. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, in vitro tests demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In cellular assays, it has been found to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Molecular docking studies suggest that the compound may bind effectively to specific receptors or enzymes involved in cancer progression, such as protein kinases.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It potentially interacts with cellular receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of treatment.
Molecular docking studies indicated strong binding affinity to the active site of protein kinase B (AKT), suggesting a mechanism for its anticancer effects.

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